Cas no 18621-53-9 (2-Aminothiophene Hydrochloride)
2-Aminothiophene Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Thiophen-2-amine hydrochloride
- 2-Thiophenamine,hydrochloride
- thiophen-2-ylamine,hydrochloride
- thiophen-2-ylammonium chloride
- 2-Thiophenamine, hydrochloride
- SCHEMBL2954587
- F10359
- 2-AMINOTHIOPHENE HYDROCHLORIDE
- CS-0336693
- AKOS015964897
- A880672
- 2-Thiophenamine Hydrochloride; 2-Aminothiophene hydrochloride
- Thiophen-2-amine--hydrogen chloride (1/1)
- thiophen-2-amine;hydrochloride
- DTXSID10490498
- MFCD09033007
- Thiophen-2-aminehydrochloride
- 18621-53-9
- THIOPHEN-2-AMINE HCL
- 2-Aminothiophene Hydrochloride
-
- MDL: MFCD09033007
- Inchi: 1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
- InChI Key: IRGDRSIZYKSOPT-UHFFFAOYSA-N
- SMILES: Cl.S1C=CC=C1N
Computed Properties
- Exact Mass: 134.99100
- Monoisotopic Mass: 134.9909481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 46.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- PSA: 54.26000
- LogP: 2.71350
2-Aminothiophene Hydrochloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Aminothiophene Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199561-1g |
Thiophen-2-amine hydrochloride |
18621-53-9 | 95% | 1g |
$542 | 2021-08-05 | |
| TRC | A630443-100mg |
2-Aminothiophene Hydrochloride |
18621-53-9 | 100mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A630443-500mg |
2-Aminothiophene Hydrochloride |
18621-53-9 | 500mg |
$ 431.00 | 2023-04-19 | ||
| TRC | A630443-1g |
2-Aminothiophene Hydrochloride |
18621-53-9 | 1g |
$ 600.00 | 2022-06-07 | ||
| TRC | A630443-5g |
2-Aminothiophene Hydrochloride |
18621-53-9 | 5g |
$ 2945.00 | 2023-04-19 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13774-10g |
Thiophen-2-amine;hydrochloride |
18621-53-9 | 95% | 10g |
$2200 | 2023-09-07 | |
| Chemenu | CM199561-1g |
Thiophen-2-amine hydrochloride |
18621-53-9 | 95% | 1g |
$542 | 2023-01-19 | |
| TRC | A630443-1000mg |
2-Aminothiophene Hydrochloride |
18621-53-9 | 1g |
$ 724.00 | 2023-04-19 | ||
| Ambeed | A314958-1g |
Thiophen-2-amine hydrochloride |
18621-53-9 | 95% | 1g |
$705.0 | 2024-04-22 |
2-Aminothiophene Hydrochloride Suppliers
2-Aminothiophene Hydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Aminothiophene Hydrochloride
Thiophen-2-amine hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
Thiophen-2-amine hydrochloride (CAS no. 18621-53-9) is a significant chemical compound widely recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This compound, characterized by its hydrochloride salt form, has garnered considerable attention in the scientific community due to its versatile applications and structural properties. The thiophene ring embedded within its molecular structure imparts unique reactivity, making it a valuable building block for numerous synthetic pathways.
The hydrochloride form of thiophen-2-amine enhances its solubility in aqueous solutions, facilitating its use in various biochemical and pharmaceutical processes. This solubility advantage is particularly crucial in drug formulation, where precise dissolution properties are often required for optimal therapeutic efficacy. The compound's stability under standard conditions further underscores its reliability as an intermediate in industrial and laboratory settings.
Recent advancements in medicinal chemistry have highlighted the importance of thiophen derivatives in the development of novel therapeutic agents. Thiophen-2-amine hydrochloride, with its ability to undergo diverse chemical transformations, has been instrumental in synthesizing molecules with potential applications in oncology, infectious diseases, and neurological disorders. For instance, studies have demonstrated its role in the preparation of kinase inhibitors, which are pivotal in targeting cancer cell proliferation.
The CAS no. 18621-53-9 identifier ensures unambiguous recognition and classification of this compound within regulatory and scientific databases. This standardized nomenclature aids researchers in accessing relevant literature, patents, and safety data sheets, thereby streamlining the research and development process. The compound's structural motif, featuring a sulfur atom bonded to two carbon atoms within the thiophene ring, contributes to its reactivity and makes it a preferred candidate for further functionalization.
In the realm of agrochemicals, thiophen-2-amine hydrochloride has been explored for its potential as a precursor in the synthesis of pesticides and herbicides. Its ability to interact with biological targets at the molecular level makes it a promising candidate for developing environmentally sustainable solutions in crop protection. Furthermore, ongoing research into green chemistry principles has prompted investigations into optimizing synthetic routes that minimize waste and energy consumption while maintaining high yields.
The pharmaceutical industry continues to leverage thiophen derivatives like Thiophen-2-amine hydrochloride to develop innovative drug candidates. Its incorporation into heterocyclic frameworks has led to the discovery of compounds with enhanced pharmacokinetic profiles and reduced side effects. For example, researchers have utilized this intermediate to synthesize molecules that exhibit potent antiviral activity by interfering with viral replication mechanisms at the molecular level.
From a synthetic chemistry perspective, Thiophen-2-amine hydrochloride serves as a versatile precursor for constructing complex organic molecules. Its reactivity allows for nucleophilic substitution reactions, cyclization processes, and metal-catalyzed cross-coupling reactions, all of which are essential for building intricate molecular architectures. These synthetic methodologies are foundational in producing advanced materials and functional compounds used across multiple industries.
The compound's role in material science is equally noteworthy. Thiophene-based polymers, derived from intermediates like thiophen-2-amine hydrochloride, have shown promise in developing conductive films and organic electronic components. These materials are integral to emerging technologies such as flexible displays and solar cells, where their electronic properties offer significant advantages over traditional silicon-based alternatives.
Regulatory compliance remains a critical consideration when handling Thiophen-2-amine hydrochloride (CAS no. 18621-53-9). Manufacturers and researchers adhere to stringent guidelines to ensure safe handling, storage, and disposal practices. While not classified as a hazardous substance under current regulations, proper protocols must be followed to mitigate any potential risks associated with chemical exposure.
The future prospects of Thiophen-2-amine hydrochloride are promising, with ongoing research uncovering new applications and synthetic possibilities. Collaborative efforts between academia and industry are driving innovation in drug discovery and material science, leveraging this compound's unique properties for societal benefit. As scientific understanding evolves, so too will the applications of thiophene derivatives like thiophen-2-amine hydrochloride.
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